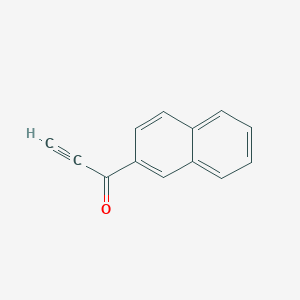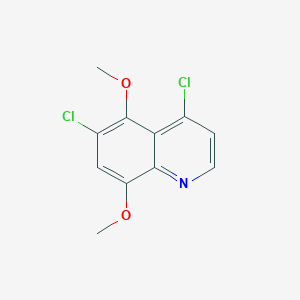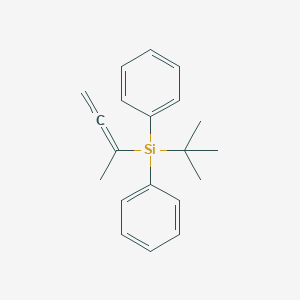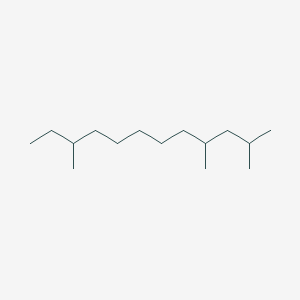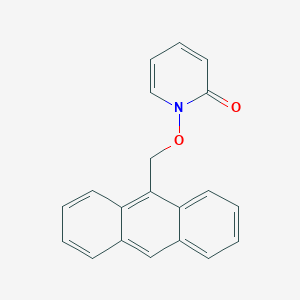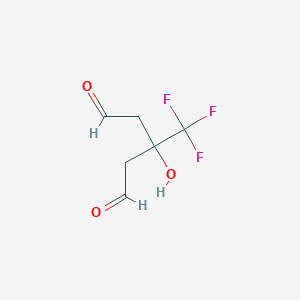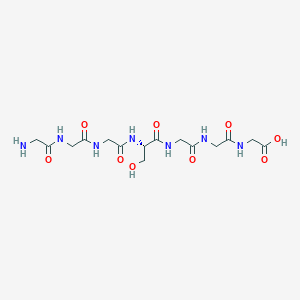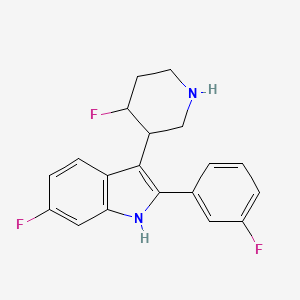
6-Fluoro-2-(3-fluorophenyl)-3-(4-fluoropiperidin-3-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-2-(3-fluorophenyl)-3-(4-fluoropiperidin-3-yl)-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-(3-fluorophenyl)-3-(4-fluoropiperidin-3-yl)-1H-indole typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods like the Bartoli indole synthesis.
Introduction of Fluorine Atoms: Fluorination can be performed using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of Piperidine Ring: This step might involve nucleophilic substitution reactions where a piperidine derivative is introduced.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming hydroxylated derivatives.
Reduction: Reduction reactions could lead to the removal of fluorine atoms or reduction of other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the indole or piperidine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated indole derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
6-Fluoro-2-(3-fluorophenyl)-3-(4-fluoropiperidin-3-yl)-1H-indole could have several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for therapeutic potential in treating diseases like cancer or neurological disorders.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with proteins, enzymes, or receptors, leading to modulation of biological pathways. For example, it might inhibit an enzyme by binding to its active site or activate a receptor by mimicking a natural ligand.
Comparison with Similar Compounds
Similar Compounds
2-(3-Fluorophenyl)-1H-indole: Lacks the piperidine ring and additional fluorine atoms.
3-(4-Fluoropiperidin-3-yl)-1H-indole: Lacks the fluorophenyl group.
6-Fluoro-1H-indole: Lacks both the fluorophenyl and piperidine groups.
Uniqueness
6-Fluoro-2-(3-fluorophenyl)-3-(4-fluoropiperidin-3-yl)-1H-indole is unique due to the presence of multiple fluorine atoms and the combination of indole and piperidine rings. This structural complexity can lead to unique biological activities and chemical properties.
Properties
CAS No. |
244086-88-2 |
|---|---|
Molecular Formula |
C19H17F3N2 |
Molecular Weight |
330.3 g/mol |
IUPAC Name |
6-fluoro-2-(3-fluorophenyl)-3-(4-fluoropiperidin-3-yl)-1H-indole |
InChI |
InChI=1S/C19H17F3N2/c20-12-3-1-2-11(8-12)19-18(15-10-23-7-6-16(15)22)14-5-4-13(21)9-17(14)24-19/h1-5,8-9,15-16,23-24H,6-7,10H2 |
InChI Key |
CAYIHNQTYFXBFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(C1F)C2=C(NC3=C2C=CC(=C3)F)C4=CC(=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


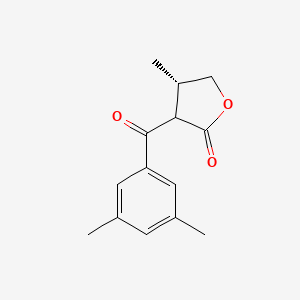
![2-[(4-chlorophenyl)sulfonylamino]-N-[(3-nitrophenyl)methylideneamino]benzamide](/img/structure/B14254619.png)
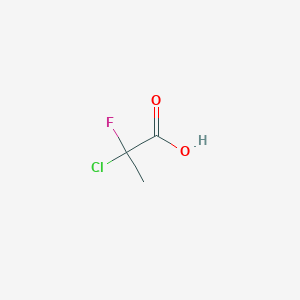
![1-Azabicyclo[2.2.2]octan-3-YL hexanoate](/img/structure/B14254623.png)
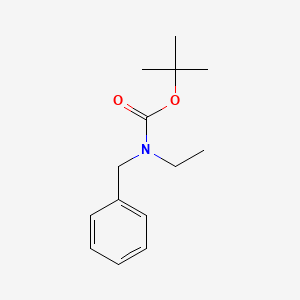
![3-(2,4-Dichlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B14254635.png)
![1-[4-(2-Nitrophenoxy)piperidin-1-yl]ethan-1-one](/img/structure/B14254644.png)
